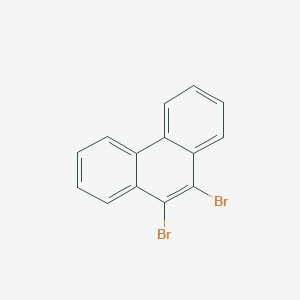

9,10-Dibromophenanthrene

Description

Properties

IUPAC Name |

9,10-dibromophenanthrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8Br2/c15-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(13)16/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZVDACBKJRRYBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3C(=C2Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10399891 | |

| Record name | 9,10-dibromophenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10399891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15810-15-8 | |

| Record name | 9,10-dibromophenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10399891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9,10-DIBROMOPHENANTHRENE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 9,10-Dibromophenanthrene: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

9,10-Dibromophenanthrene is a halogenated polycyclic aromatic hydrocarbon (PAH) that serves as a pivotal building block in the synthesis of advanced organic materials. Its rigid, planar phenanthrene (B1679779) core, functionalized with two bromine atoms at the 9 and 10 positions, offers reactive sites for the construction of extended π-conjugated systems. This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and key applications of this compound, with a focus on its role in the development of materials for organic electronics and as a versatile intermediate in organic synthesis.

Core Properties of this compound

The physical and chemical properties of this compound are summarized in the tables below, providing a ready reference for researchers.

Chemical and Physical Properties

| Property | Value | Reference |

| Chemical Formula | C₁₄H₈Br₂ | [1] |

| Molecular Weight | 336.02 g/mol | [1] |

| CAS Number | 15810-15-8 | [1] |

| Appearance | Pale yellow solid | [2] |

| Melting Point | 179-180 °C | |

| Boiling Point | 441.1 ± 18.0 °C (Predicted) | |

| Solubility | Soluble in toluene (B28343) and other common organic solvents. | [2] |

| Crystal Structure | Monoclinic | [2] |

Spectroscopic Data

| Spectroscopy | Peak Assignments | Reference |

| ¹H NMR (500 MHz, CDCl₃) | δ = 8.63 (dd, J = 8.2, 1.4 Hz, 2H), 8.47 (dd, J = 8.1, 1.5 Hz, 2H), 7.70 (ddd, J = 8.2, 7.0, 1.5 Hz, 2H), 7.66 (ddd, J = 8.1, 7.0, 1.4 Hz, 2H) | |

| ¹³C NMR (126 MHz, CDCl₃) | δ = 131.27, 130.36, 129.68, 128.18, 127.76, 126.24, 122.84 ppm | |

| FT-IR (KBr Pellet, cm⁻¹) | ~3060 (aromatic C-H stretch), ~1600, ~1450 (aromatic C=C stretch), ~880, ~750 (C-H out-of-plane bending) | [3][4][5] |

| UV-Vis (in Chloroform) | λmax ~250-350 nm, characteristic of the phenanthrene chromophore. | [6] |

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the dehydrobromination of 2,2'-bis(dibromomethyl)biphenyl.

Materials:

-

2,2'-Bis(dibromomethyl)biphenyl

-

Potassium tert-butoxide

-

Anhydrous N,N-Dimethylformamide (DMF)

-

6 M Hydrochloric acid (HCl)

-

Toluene

-

Brine

-

Sodium sulfate (B86663) (Na₂SO₄)

-

Hexane

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

Dissolve 2,2'-bis(dibromomethyl)biphenyl in anhydrous DMF and cool the solution to 0 °C in an ice bath.

-

Slowly add potassium tert-butoxide to the cooled solution.

-

Stir the reaction mixture at 0 °C for 30 minutes.

-

Quench the reaction by the slow addition of 6 M HCl.

-

Extract the resulting solid with toluene.

-

Wash the organic layer with brine and dry it over anhydrous Na₂SO₄.

-

Evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel using a hexane-CH₂Cl₂ eluent system to yield this compound as a pale yellow solid.[2]

Characterization

The synthesized this compound can be characterized using various spectroscopic techniques to confirm its structure and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the chemical structure. The expected chemical shifts are provided in the spectroscopic data table above.

-

Infrared (IR) Spectroscopy: The IR spectrum should be acquired to identify the characteristic functional groups. The aromatic C-H and C=C stretching vibrations are expected in their typical regions.

-

Mass Spectrometry (MS): High-resolution mass spectrometry can be used to confirm the molecular weight and elemental composition.

-

Melting Point Analysis: The melting point of the purified product should be determined and compared with the literature value to assess its purity.

Applications in Research and Development

This compound is a key intermediate in the synthesis of a variety of functional organic materials, primarily for applications in organic electronics. The bromine atoms can be readily substituted through various cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to introduce new functional groups and extend the π-conjugation of the phenanthrene core.

Organic Light-Emitting Diodes (OLEDs)

Derivatives of this compound are extensively explored for their potential use in OLEDs as emissive materials, host materials, or charge-transporting materials. The rigid and planar structure of the phenanthrene unit provides good thermal stability and charge transport properties, which are crucial for the performance and lifetime of OLED devices. For instance, derivatives of the related 2,7-dibromophenanthrene-9,10-dione (B38369) have been investigated as emitters in phosphorescent OLEDs.[7]

While specific performance data for OLEDs based on this compound derivatives are not widely published, the general strategy involves using it as a scaffold to build molecules with tailored electronic properties.

Organic Synthesis

The reactivity of the carbon-bromine bonds in this compound makes it a valuable precursor in various organic transformations. It can be used to synthesize more complex phenanthrene-based molecules with applications in medicinal chemistry, materials science, and as fluorescent probes.

Visualizations

Caption: Workflow for the synthesis and characterization of this compound.

Caption: Role of this compound as a precursor in Suzuki coupling reactions.

References

- 1. This compound | C14H8Br2 | CID 4145562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 9,10-Dibromophenanthrene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. Phenanthrene, 9-bromo- [webbook.nist.gov]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis and Characterization of 9,10-Dibromophenanthrene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 9,10-dibromophenanthrene, a key building block in the development of advanced organic materials and pharmaceutical compounds. This document details established synthetic protocols, purification methods, and a full suite of characterization techniques with their corresponding data.

Synthesis of this compound

The synthesis of this compound can be achieved through multiple pathways. The most common and effective methods involve the direct bromination of phenanthrene (B1679779) or the intramolecular cyclization of a biphenyl (B1667301) derivative.

Method 1: Direct Bromination of Phenanthrene

This method involves the electrophilic substitution of phenanthrene at the 9 and 10 positions, which are the most reactive sites.

Experimental Protocol:

-

Dissolution: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, dissolve phenanthrene in a suitable inert solvent such as carbon tetrachloride or glacial acetic acid.

-

Bromination: While stirring the solution, add a stoichiometric amount of bromine (Br₂) dropwise from the dropping funnel. The reaction is typically carried out at room temperature or with gentle heating to facilitate the reaction.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled, and the excess bromine is quenched, typically with a solution of sodium thiosulfate. The crude product is then isolated by filtration.

-

Purification: The crude this compound is purified by recrystallization from a suitable solvent, such as ethanol (B145695) or heptane, to yield a crystalline solid.[1]

Method 2: From 2,2'-Bis(dibromomethyl)biphenyl

An alternative, high-yield synthesis involves the base-induced cyclization of 2,2'-bis(dibromomethyl)biphenyl.[2]

Experimental Protocol:

-

Reactant Preparation: Dissolve 2,2'-bis(dibromomethyl)biphenyl in an anhydrous polar aprotic solvent like N,N-dimethylformamide (DMF).

-

Base Addition: Cool the solution in an ice bath and add a strong base, such as potassium tert-butoxide, portion-wise while stirring.[2]

-

Reaction: Allow the reaction to proceed at low temperature for a specified time, typically around 30 minutes to an hour.[2]

-

Quenching and Extraction: The reaction is quenched by the addition of an acid, such as 6M HCl. The resulting precipitate is then extracted with an organic solvent like toluene.[2]

-

Purification: The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel using a hexane-dichloromethane solvent system to afford pure this compound as a pale yellow solid.[2]

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following are the standard analytical techniques employed.

Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₄H₈Br₂ | [1] |

| Molecular Weight | 336.02 g/mol | [1] |

| Melting Point | 179-180 °C (from heptane) | [1] |

| Appearance | Pale yellow solid | [2] |

Spectroscopic Data

Experimental Protocol:

A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), and the ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 500 MHz).

¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 8.63 | dd | 8.2, 1.4 | 2H |

| 8.47 | dd | 8.1, 1.5 | 2H |

| 7.70 | ddd | 8.2, 7.0, 1.5 | 2H |

| 7.66 | ddd | 8.1, 7.0, 1.4 | 2H |

¹³C NMR Data:

| Chemical Shift (δ, ppm) |

| 131.27 |

| 130.36 |

| 129.68 |

| 128.18 |

| 127.76 |

| 126.24 |

| 122.84 |

Experimental Protocol:

High-resolution mass spectrometry (HRMS) is performed to determine the exact mass of the molecule, confirming its elemental composition. Techniques such as Atmospheric Pressure Chemical Ionization (APCI) coupled with a Fourier-Transform Ion Cyclotron Resonance (FT-ICR) mass analyzer can be used.

HRMS Data:

| Ion | Calculated m/z | Found m/z |

| [M+H]⁺ | 334.90655 | 334.90806 |

Experimental Protocol:

The IR spectrum of this compound can be obtained using a Fourier-Transform Infrared (FTIR) spectrometer. The solid sample is typically prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.

Expected Characteristic IR Peaks:

| Wavenumber Range (cm⁻¹) | Vibration |

| 3100-3000 | Aromatic C-H stretching |

| 1600-1450 | Aromatic C=C stretching |

| 900-675 | Aromatic C-H out-of-plane bending |

| Below 800 | C-Br stretching |

X-ray Crystallography

Experimental Protocol:

Single crystals of this compound suitable for X-ray diffraction can be grown by slow evaporation of a solvent from a concentrated solution. The crystal is then mounted on a diffractometer, and the diffraction data is collected to determine the three-dimensional molecular structure.

Crystal Structure Data: [2]

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 18.2630(15) Å |

| b | 9.0963(8) Å |

| c | 7.3025(6) Å |

| β | 114.499(2)° |

| V | 1103.91(16) ų |

| Z | 4 |

Visualized Workflows

The following diagrams illustrate the synthesis and characterization workflows.

Caption: Synthesis of this compound from Phenanthrene.

Caption: Characterization workflow for this compound.

References

9,10-Dibromophenanthrene chemical structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and structural characteristics of 9,10-Dibromophenanthrene. The information is curated for professionals in research and development who require detailed data and experimental protocols.

Chemical Structure and Identification

IUPAC Name: this compound[1][2]

The structure of this compound is characterized by a phenanthrene (B1679779) core with bromine atoms substituted at the 9 and 10 positions. This arrangement results in a nearly planar molecule.[3]

Chemical Identifiers:

| Identifier | Value |

| CAS Number | 15810-15-8[1][2] |

| Molecular Formula | C₁₄H₈Br₂[1][2] |

| InChI | InChI=1S/C14H8Br2/c15-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(13)16/h1-8H[4] |

| InChIKey | WZVDACBKJRRYBN-UHFFFAOYSA-N[4] |

| Canonical SMILES | C1=CC=C2C(=C1)C3=CC=CC=C3C(=C2Br)Br[4] |

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

| Property | Value | Source |

| Molecular Weight | 336.02 g/mol [1][2][5] | PubChem, ChemicalBook |

| Melting Point | 179-180 °C (recrystallized from heptane) | ChemicalBook[5] |

| Boiling Point (Predicted) | 441.1 ± 18.0 °C | ChemicalBook[5] |

| Density (Predicted) | 1.768 ± 0.06 g/cm³ (at 20 °C and 760 Torr) | ChemicalBook[5] |

| Appearance | Pale yellow solid | PMC[3] |

| XLogP3 | 5.8 | PubChem[2] |

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the treatment of 2,2'-bis(dibromomethyl)biphenyl with potassium t-butoxide.[3]

Materials and Reagents:

-

2,2'-Bis(dibromomethyl)biphenyl

-

Potassium t-butoxide

-

N,N-Dimethylformamide (DMF), anhydrous

-

6 M Hydrochloric acid (HCl)

-

Toluene

-

Brine (saturated aqueous sodium chloride)

-

Sodium sulfate (B86663) (Na₂SO₄), anhydrous

-

Methanol (MeOH)

-

Water

-

Silica (B1680970) gel for column chromatography

-

Dichloromethane (B109758) (CH₂Cl₂)

Procedure:

-

Reaction Setup: In a suitable reaction vessel, dissolve 2,2'-bis(dibromomethyl)biphenyl (0.60 mmol, 300 mg) in anhydrous N,N-dimethylformamide (6 mL).[3]

-

Reagent Addition: Cool the solution to 0 °C using an ice bath. To this cooled solution, add potassium t-butoxide (9.05 mmol, 1.00 g).[3]

-

Reaction: Stir the reaction mixture at 0 °C for 30 minutes.[3]

-

Quenching: Quench the reaction by the slow addition of 6 M HCl.[3]

-

Extraction: Extract the resulting solid with toluene. Wash the organic layer with brine.[3]

-

Drying: Dry the organic layer over anhydrous Na₂SO₄.[3]

-

Solvent Removal: Remove the solvent by evaporation under reduced pressure.[3]

-

Purification: Purify the crude product by column chromatography on silica gel, using a mixture of hexane and dichloromethane as the eluent. This yields this compound as a pale yellow solid (79% yield, 161 mg).[3]

Characterization Data:

-

¹H NMR (500 MHz, CDCl₃): δ = 8.63 (dd, J = 8.2, 1.4 Hz, 2H), 8.47 (dd, J = 8.1, 1.5 Hz, 2H), 7.70 (ddd, J = 8.2, 7.0, 1.5 Hz, 2H), 7.66 (ddd, J = 8.1, 7.0, 1.4 Hz, 2H).[1]

-

¹³C NMR (126 MHz, CDCl₃): δ = 131.27, 130.36, 129.68, 128.18, 127.76, 126.24, 122.84 ppm.[1]

-

HR-MS (APCI+ FT-ICR): m/z calculated for [C₁₄H₉⁷⁹Br₂]⁺: 334.90655, found: 334.90806 [M+H]⁺.[1]

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Synthesis workflow for this compound.

Applications in Synthesis

This compound is a valuable starting material for the synthesis of more complex functionalized π-conjugated molecules.[3] Its bromine substituents can be readily displaced or utilized in cross-coupling reactions to extend the aromatic system, making it a key intermediate in the development of materials for organic electronics, such as Organic Light-Emitting Diodes (OLEDs).

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. This compound | C14H8Br2 | CID 4145562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 9,10-Dibromophenanthrene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound(15810-15-8) 1H NMR spectrum [chemicalbook.com]

- 5. This compound CAS#: 15810-15-8 [m.chemicalbook.com]

molecular weight and formula of 9,10-Dibromophenanthrene

This guide provides essential technical information on 9,10-Dibromophenanthrene, a brominated derivative of phenanthrene (B1679779). It is intended for researchers, scientists, and professionals in the fields of chemical synthesis and drug development who require precise data on this compound.

Physicochemical Properties

The fundamental molecular characteristics of this compound are summarized in the table below. These values are critical for stoichiometric calculations, analytical characterization, and experimental design.

| Property | Value |

| Molecular Formula | C₁₄H₈Br₂[1][2][3] |

| Molecular Weight | 336.02 g/mol [1][2][3] |

Chemical Structure

The structural arrangement of atoms in this compound is depicted in the following diagram. This visualization illustrates the connectivity of the atoms within the molecule, highlighting the phenanthrene core with bromine atoms substituted at the 9 and 10 positions.

References

An In-depth Technical Guide to the Physicochemical Properties of 9,10-Dibromophenanthrene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 9,10-Dibromophenanthrene, focusing on its melting point and solubility. The information herein is curated to support research, development, and quality control activities.

Core Physicochemical Data

The following tables summarize the key quantitative and qualitative data for this compound.

Table 1: Melting Point of this compound

| Property | Value | Notes |

| Melting Point | 179-180 °C | Recrystallized from heptane[1]. |

Table 2: Solubility Profile of this compound

| Solvent Class | Predicted Solubility | Rationale & Supporting Data |

| Nonpolar Aromatic Solvents (e.g., Toluene, Xylenes, Benzene) | Soluble | Aromatic solvents can effectively solvate the phenanthrene (B1679779) ring system through π-π stacking interactions. A related compound, 9,10-dibromoanthracene, was found to be soluble in xylenes, although to a limited extent (29 mM).[3] |

| Chlorinated Solvents (e.g., Dichloromethane (B109758), Chloroform) | Likely Soluble | These solvents have the ability to dissolve a wide range of organic compounds. However, for 9,10-dibromoanthracene, dichloromethane was not a highly effective solvent at room temperature.[3] |

| Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate) | Sparingly Soluble to Insoluble | The overall nonpolar nature of the molecule limits its interaction with polar solvents. 9-Bromophenanthrene is soluble in acetone.[4] |

| Polar Protic Solvents (e.g., Alcohols, Water) | Insoluble | The large, nonpolar aromatic structure cannot overcome the strong hydrogen bonding network of protic solvents like water. 9-Bromophenanthrene is sparingly soluble in water but shows good solubility in ethanol.[4] |

| Aliphatic Hydrocarbons (e.g., Hexane, Heptane, Petroleum Ether) | Sparingly Soluble | While nonpolar, the solvation power of aliphatic hydrocarbons for large PAHs can be limited. The compound can be recrystallized from heptane, indicating solubility at elevated temperatures but likely lower solubility at room temperature.[1] |

Experimental Protocols

The following sections detail standardized methodologies for the experimental determination of the melting point and solubility of this compound.

The capillary method using a digital melting point apparatus (e.g., Mel-Temp) is the standard technique for determining the melting point of a crystalline solid.[5] This method relies on heating a small sample packed in a capillary tube at a controlled rate and observing the temperature range over which the solid transitions to a liquid.[6]

Materials and Equipment:

-

This compound sample (dry, powdered)

-

Capillary tubes (one end sealed)

-

Digital melting point apparatus (e.g., Mel-Temp, Fisher-Johns)

-

Mortar and pestle (optional, for pulverizing sample)

-

Spatula

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry, as residual solvent can depress the melting point.[7] If necessary, gently crush the crystalline sample into a fine powder.

-

Loading the Capillary Tube: Invert a capillary tube and press the open end into the powdered sample. Tap the sealed end of the tube gently on a hard surface to pack the solid into the bottom.[8] Repeat until a packed column of 2-3 mm in height is achieved.[7] An improperly packed or overly filled tube can lead to an artificially broad melting range.[7]

-

Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.[7]

-

Rapid Determination (Optional): If the approximate melting point is unknown, perform a rapid heating run to quickly identify an approximate range.

-

Accurate Determination: Set the apparatus to heat rapidly to a temperature approximately 15-20°C below the expected melting point.[7] Then, adjust the heating rate to a slow ramp of 1-2°C per minute.[5]

-

Observation and Recording: Observe the sample through the magnifying eyepiece. Record the temperature at which the first drop of liquid appears (T1). Continue heating and record the temperature at which the last crystal melts into a liquid (T2).[5]

-

Reporting: The melting point is reported as the range from T1 to T2. For a pure compound, this range should be narrow (0.5-2°C).[5]

References

- 1. This compound CAS#: 15810-15-8 [m.chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. Reddit - The heart of the internet [reddit.com]

- 4. 9-Bromophenanthrene: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 5. chem.ucalgary.ca [chem.ucalgary.ca]

- 6. westlab.com [westlab.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Determination of Melting Point [wiredchemist.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 9,10-Dibromophenanthrene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectral data for 9,10-Dibromophenanthrene. The document presents quantitative ¹H and ¹³C NMR data in structured tables, details the experimental protocols for data acquisition, and includes a visual representation of the molecular structure to aid in spectral interpretation.

¹H and ¹³C NMR Spectral Data

The ¹H and ¹³C NMR spectra of this compound were recorded in deuterochloroform (CDCl₃). The data, including chemical shifts (δ) in parts per million (ppm), coupling constants (J) in Hertz (Hz), and signal multiplicities, are summarized below.

Table 1: ¹H NMR Spectral Data of this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4, H-5 | 8.63 | dd | 8.2, 1.4 |

| H-1, H-8 | 8.47 | dd | 8.1, 1.5 |

| H-3, H-6 | 7.70 | ddd | 8.2, 7.0, 1.5 |

| H-2, H-7 | 7.66 | ddd | 8.1, 7.0, 1.4 |

Spectrometer Frequency: 500 MHz, Solvent: CDCl₃[1]

Table 2: ¹³C NMR Spectral Data of this compound

| Carbons | Chemical Shift (δ, ppm) |

| Aromatic C | 131.27 |

| Aromatic C | 130.36 |

| Aromatic C | 129.68 |

| Aromatic C | 128.18 |

| Aromatic C | 127.76 |

| Aromatic C | 126.24 |

| Aromatic C | 122.84 |

Spectrometer Frequency: 126 MHz, Solvent: CDCl₃[1]

Experimental Protocols

The following is a representative experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Dissolution: Approximately 5-10 mg of purified this compound is dissolved in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃).

-

Filtration: The sample solution is filtered through a pipette containing a small plug of glass wool to remove any particulate matter.

-

Transfer: The filtered solution is transferred to a clean, dry 5 mm NMR tube.

NMR Data Acquisition

-

Instrumentation: A high-field NMR spectrometer, such as a 400 MHz or 500 MHz instrument, is used for data acquisition to ensure optimal signal resolution and sensitivity.[2][3]

-

Tuning and Shimming: The instrument is tuned to the appropriate frequencies for ¹H and ¹³C nuclei, and the magnetic field is shimmed to achieve homogeneity.

-

¹H NMR Spectrum Acquisition: A standard one-dimensional proton spectrum is acquired. Key parameters include an appropriate pulse width (typically 30-45 degrees), a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Spectrum Acquisition: A one-dimensional carbon spectrum is acquired with proton decoupling. A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

Molecular Structure and NMR Assignments

The structure of this compound and the numbering of its carbon and hydrogen atoms are crucial for the assignment of NMR signals. The symmetry of the molecule results in a simplified spectrum where chemically equivalent protons and carbons give rise to the same signals.

Caption: Molecular structure of this compound.

References

Crystal Structure Analysis of 9,10-Dibromophenanthrene: A Technical Overview

This guide provides an in-depth analysis of the crystal structure of 9,10-Dibromophenanthrene, tailored for researchers, scientists, and professionals in drug development. The document outlines the crystallographic data, experimental protocols for synthesis and crystal analysis, and key structural features of the molecule.

Crystallographic Data

The crystal structure of this compound (C₁₄H₈Br₂) has been determined by single-crystal X-ray diffraction. The compound crystallizes in a monoclinic system. The key crystallographic parameters and data collection details are summarized in the table below.

| Parameter | Value |

| Chemical Formula | C₁₄H₈Br₂ |

| Molecular Weight | 336.02 g/mol [1][2][3] |

| Crystal System | Monoclinic[1] |

| Space Group | Not specified in provided search results. |

| Unit Cell Dimensions | a = 18.2630 (15) Åb = 9.0963 (8) Åc = 7.3025 (6) Åβ = 114.499 (2)°[1] |

| Unit Cell Volume | 1103.91 (16) ų[1] |

| Z (Molecules per unit cell) | 4[1] |

| Radiation Type | Mo Kα[1] |

| Wavelength | Not specified in provided search results. |

| Temperature | 223 K[1] |

| Absorption Coefficient (μ) | 7.31 mm⁻¹[1] |

| Crystal Size | 0.5 × 0.1 × 0.08 mm[1] |

| Reflections Collected | 5151[1] |

| Independent Reflections | 1257[1] |

| R_int | 0.028[1] |

| Final R indices [I > 2σ(I)] | R[F² > 2σ(F²)] = 0.033[1] |

| wR(F²) | 0.116[1] |

| Goodness-of-fit (S) | 1.25[1] |

| Max./Min. Residual Density | 0.67 / -1.49 e Å⁻³[1] |

Molecular and Crystal Structure

The this compound molecule is nearly planar, with a maximum deviation of 0.0355 (7) Å.[1] The molecule exhibits crystallographic twofold (C₂) symmetry.[1]

In the crystal, the molecules arrange in a face-to-face slipped antiparallel π–π stacking interaction along the c-axis.[1] The interplanar distance is 3.471 (7) Å, with centroid-centroid distances ranging from 3.617 (5) to 3.803 (6) Å.[1] This packing arrangement is distinct from the herringbone-like structure observed in 3,6-dibromophenanthrene, highlighting the influence of bromo substituent positions on the crystal packing.[1]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound was achieved by treating 2,2'-bis(dibromomethyl)biphenyl with potassium t-butoxide.[1]

Procedure:

-

A solution of 2,2'-bis(dibromomethyl)biphenyl (300 mg, 0.60 mmol) in 6 ml of DMF was cooled in an ice bath.[1]

-

Potassium t-butoxide (1.00 g, 9.05 mmol) was added to the cooled solution.[1]

-

The mixture was stirred for 30 minutes.[1]

-

The reaction was quenched by the addition of 6M HCl.[1]

-

The resulting solid was extracted with toluene (B28343), washed with brine, and dried over Na₂SO₄.[1]

-

Following evaporation of the solvent, the crude product was purified by column chromatography on silica (B1680970) gel (hexane-CH₂Cl₂) to yield this compound as a pale yellow solid (161 mg, 79% yield).[1]

Crystallization

Single crystals suitable for X-ray diffraction analysis were obtained by the slow evaporation of a toluene solution of the purified this compound.[1]

X-ray Data Collection and Structure Refinement

Data Collection:

-

A Rigaku R-AXIS RAPID diffractometer was used for data collection.[1]

-

Absorption correction was performed using a numerical method (NUMABS).[1]

Structure Solution and Refinement:

-

The structure was solved using SIR2004.[1]

-

Refinement of F² against all reflections was carried out using SHELXL97.[1]

-

Molecular graphics were generated using ORTEP-3 for Windows, and the material for publication was prepared with WinGX.[1]

Visualizations

Experimental Workflow

Caption: Experimental workflow for the synthesis and crystal structure analysis of this compound.

Intermolecular Interactions

Caption: Schematic of the face-to-face slipped antiparallel π–π stacking in this compound.

References

A Technical Guide to the Historical Synthesis of 9,10-Dibromophenanthrene

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the historical methodologies for the synthesis of 9,10-dibromophenanthrene, a significant polycyclic aromatic hydrocarbon derivative. The document provides a comparative analysis of various synthetic routes, complete with detailed experimental protocols and quantitative data, to offer a comprehensive resource for researchers in organic synthesis and drug development.

Introduction

This compound has served as a crucial building block in the synthesis of a variety of complex organic molecules, including functional materials and compounds of pharmaceutical interest. Its rigid, planar structure and the reactivity of its bromine substituents make it a versatile precursor for cross-coupling reactions and further functionalization. The earliest reported synthesis of this compound dates back to the early 20th century, with subsequent developments offering milder and more efficient routes. This guide focuses on the foundational, historical methods, providing a lens through which to view the evolution of synthetic organic chemistry.

Historical Synthetic Pathways

Historically, the synthesis of this compound has been approached through several key strategies, primarily involving the direct bromination of phenanthrene (B1679779) or the transformation of phenanthrene derivatives.

Direct Bromination of Phenanthrene

The most direct conceptual approach to this compound is the electrophilic bromination of phenanthrene. However, controlling the regioselectivity to favor dibromination at the 9 and 10 positions over other isomers has been a significant challenge. Early methods often resulted in mixtures of products, with 9-bromophenanthrene (B47481) being a major component.

The first documented synthesis of this compound was reported by Schmidt and Ladner in 1904. Their method involved vigorous reaction conditions, reflecting the state of synthetic chemistry at the time.[1]

Experimental Protocol: Direct Bromination of Phenanthrene (Adapted from historical accounts)

Synthesis from Phenanthrenequinone (B147406)

An alternative and historically significant route to this compound involves the use of 9,10-phenanthrenequinone as a key intermediate. This multi-step process begins with the oxidation of phenanthrene, followed by the conversion of the resulting quinone to the target dibromide.

Step 1: Oxidation of Phenanthrene to 9,10-Phenanthrenequinone

The oxidation of phenanthrene to 9,10-phenanthrenequinone is a well-established transformation.[2] Early methods typically employed strong oxidizing agents such as chromic acid.

Experimental Protocol: Oxidation of Phenanthrene

In a flask equipped with a reflux condenser, 10 grams of phenanthrene is dissolved in 120 mL of glacial acetic acid with heating. A solution of 20 grams of chromic acid in a minimal amount of water, diluted with 50 mL of glacial acetic acid, is added portion-wise to the boiling phenanthrene solution. The reaction is exothermic and should be controlled to maintain a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes. The reaction mixture is then poured into cold water, and the precipitated crude 9,10-phenanthrenequinone is collected by filtration, washed with water, and purified by recrystallization from ethanol.

Step 2: Conversion of 9,10-Phenanthrenequinone to this compound

The direct conversion of 9,10-phenanthrenequinone to this compound is not a straightforward transformation. A plausible historical route would involve the reduction of the quinone to 9,10-dihydroxyphenanthrene, followed by a reaction to replace the hydroxyl groups with bromine. However, specific, reliable historical protocols for this complete conversion are not well-documented in readily accessible literature. A more modern approach would involve the use of reagents like phosphorus tribromide or a two-step process involving conversion to a dimesylate followed by nucleophilic substitution.

Synthesis via Sandmeyer Reaction

A potential, though less commonly cited historical pathway, involves the Sandmeyer reaction.[3][4] This would necessitate the synthesis of 9,10-diaminophenanthrene as a precursor.

Step 1: Synthesis of 9,10-Diaminophenanthrene

The synthesis of 9,10-diaminophenanthrene itself is a multi-step process, typically starting from 9,10-phenanthrenequinone. The quinone can be converted to the dioxime, which is then reduced to the diamine.

Step 2: Diazotization and Sandmeyer Reaction

The 9,10-diaminophenanthrene would then undergo a double diazotization reaction using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. The resulting bis-diazonium salt would then be treated with a solution of copper(I) bromide to yield this compound.[3] While theoretically sound based on the principles of the Sandmeyer reaction discovered in 1884, specific historical applications of this route for this compound are not prominently featured in the literature.

Synthesis from 2,2'-Bis(dibromomethyl)biphenyl (A Modern Benchmark)

For the sake of comparison and to highlight the advancements in synthetic methodology, a more modern and efficient synthesis is presented. This method, while not historical, provides a high-yield and clean route to this compound.[1][5]

Experimental Protocol: Synthesis from 2,2'-Bis(dibromomethyl)biphenyl

In a flask cooled in an ice bath, 2,2'-bis(dibromomethyl)biphenyl (0.60 mmol) is dissolved in 6 mL of anhydrous N,N-dimethylformamide (DMF). To this solution, potassium tert-butoxide (9.05 mmol) is added in portions. The mixture is stirred for 30 minutes at 0 °C. The reaction is then quenched by the addition of 6 M hydrochloric acid. The resulting solid is extracted with toluene, and the organic layer is washed with brine and dried over anhydrous sodium sulfate. After removal of the solvent under reduced pressure, the crude product is purified by column chromatography on silica (B1680970) gel (eluent: hexane/dichloromethane) to afford this compound as a pale yellow solid. This method has been reported to yield up to 79% of the desired product.[1]

Quantitative Data Summary

The following table summarizes the quantitative data for the discussed synthetic methods. It is important to note that detailed quantitative data for early historical methods are often scarce and may not be as precise as modern measurements.

| Method | Starting Material | Key Reagents | Reaction Conditions | Reported Yield |

| Direct Bromination (Historical) | Phenanthrene | Bromine | Vigorous heating | Low (not specified) |

| From Phenanthrenequinone | 9,10-Phenanthrenequinone | Reducing agent, Brominating agent | Multi-step; varied | Not well-documented |

| Sandmeyer Reaction (Plausible) | 9,10-Diaminophenanthrene | NaNO₂, H⁺, CuBr | Low temperature | Not reported |

| From 2,2'-Bis(dibromomethyl)biphenyl (Modern) | 2,2'-Bis(dibromomethyl)biphenyl | Potassium tert-butoxide, DMF | 0 °C, 30 min | ~79%[1] |

Signaling Pathways and Experimental Workflows

To visualize the logical flow of the synthetic pathways described, the following diagrams are provided in the DOT language for Graphviz.

Caption: Overview of historical and modern synthetic routes to this compound.

Caption: Experimental workflow for the synthesis of this compound via the phenanthrenequinone intermediate.

Conclusion

The historical synthesis of this compound illustrates the evolution of organic synthetic methods from brute-force approaches to more refined and selective strategies. While early methods, such as the direct bromination under harsh conditions, provided access to this compound, they suffered from low yields and a lack of selectivity. The multi-step pathway through 9,10-phenanthrenequinone offered an alternative, though it presented its own synthetic challenges. The development of modern methods, such as the cyclization of 2,2'-bis(dibromomethyl)biphenyl, has significantly improved the efficiency and accessibility of this compound, enabling its broader use in contemporary chemical research. This guide provides a valuable historical perspective for chemists, highlighting the ingenuity of early pioneers and the remarkable progress of the field.

References

An In-depth Technical Guide to the Stability and Reactivity of the 9,10-Dibromophenanthrene Core

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 9,10-dibromophenanthrene core is a versatile building block in organic synthesis, prized for its rigid, planar structure and the strategic placement of two reactive bromine atoms. This arrangement allows for selective functionalization at the 9 and 10 positions of the phenanthrene (B1679779) scaffold, making it a valuable precursor for the synthesis of a wide range of complex organic molecules. Its derivatives have found applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs), and are of growing interest in medicinal chemistry and drug development due to the prevalence of the phenanthrene motif in biologically active natural products.

This technical guide provides a comprehensive overview of the stability and reactivity of the this compound core, including its synthesis, physical and structural properties, and its utility in various chemical transformations. Detailed experimental protocols for key reactions are provided, along with quantitative data to aid in experimental design and optimization.

Physicochemical and Structural Properties

The stability and reactivity of this compound are intrinsically linked to its molecular structure and physical properties.

Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₄H₈Br₂ | [1][2] |

| Molecular Weight | 336.02 g/mol | [1][2] |

| CAS Number | 15810-15-8 | [1][2] |

| Melting Point | 179-180 °C (heptane) | [3] |

| Boiling Point | 441.1 ± 18.0 °C (Predicted) | [3] |

| Appearance | Pale yellow solid | [4] |

Spectroscopic Data

| Technique | Data | Reference |

| ¹H NMR (500 MHz, CDCl₃) | δ = 8.63 (dd, J = 8.2, 1.4 Hz, 2H), 8.47 (dd, J = 8.1, 1.5 Hz, 2H), 7.70 (ddd, J = 8.2, 7.0, 1.5 Hz, 2H), 7.66 (ddd, J = 8.1, 7.0, 1.4 Hz, 2H) | [1] |

| ¹³C NMR (126 MHz, CDCl₃) | δ = 131.27, 130.36, 129.68, 128.18, 127.76, 126.24, 122.84 | [1] |

| HR-MS (APCI+ FT-ICR) | m/z = 334.90806 [M+H]⁺, calcd. for [C₁₄H₉⁷⁹Br₂]⁺: m/z = 334.90655 | [1] |

Crystal Structure

X-ray crystallographic analysis reveals that the this compound molecule is nearly planar.[4] The crystal structure is monoclinic, and the molecules exhibit face-to-face slipped antiparallel π–π stacking interactions.[4]

| Crystal Data Parameter | Value | Reference |

| Formula | C₁₄H₈Br₂ | [4] |

| Molecular Weight | 336.02 | [4] |

| Crystal System | Monoclinic | [4] |

| Space Group | C2/c | [4] |

| a (Å) | 18.2630 (15) | [4] |

| b (Å) | 9.0963 (8) | [4] |

| c (Å) | 7.3025 (6) | [4] |

| β (°) | 114.499 (2) | [4] |

| Volume (ų) | 1103.91 (16) | [4] |

| Z | 4 | [4] |

Stability of the this compound Core

Thermal Stability

Photochemical Stability

The phenanthrene core is photochemically active. While a specific quantum yield for the photodegradation of this compound has not been reported in the searched literature, related anthracene (B1667546) derivatives are known to undergo photodegradation in the presence of air and light. For instance, 9,10-dibutoxyanthracene (B1632443) reacts with singlet oxygen, generated upon photoirradiation, to form an endoperoxide, which can then undergo further decomposition.[5] It is plausible that this compound could undergo similar photooxidation reactions.

Reactivity and Key Transformations

The reactivity of the this compound core is dominated by the two bromine substituents, which serve as versatile handles for a variety of transformations, most notably palladium-catalyzed cross-coupling reactions.

Synthesis of this compound

A modern and efficient synthesis of this compound involves the treatment of 2,2'-bis(dibromomethyl)biphenyl with a strong base.[4]

Synthesis of this compound.

Experimental Protocol: Synthesis of this compound [4]

-

To an ice-cooled solution of 2,2'-bis(dibromomethyl)biphenyl (300 mg, 0.60 mmol) in anhydrous N,N-dimethylformamide (DMF) (6 mL), add potassium t-butoxide (1.00 g, 9.05 mmol).

-

Stir the mixture at 0 °C for 30 minutes.

-

Quench the reaction by the slow addition of 6 M HCl.

-

Extract the resulting solid with toluene (B28343).

-

Wash the organic layer with brine and dry over anhydrous Na₂SO₄.

-

After evaporation of the solvent, purify the crude product by column chromatography on silica (B1680970) gel (hexane-CH₂Cl₂) to afford this compound as a pale yellow solid (161 mg, 79% yield).

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bonds at the 9 and 10 positions are highly susceptible to palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Key cross-coupling reactions of this compound.

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds between this compound and various aryl or vinyl boronic acids. While specific yield data for a wide range of substrates with this compound is limited in the searched literature, reactions with the analogous 9,10-dibromoanthracene (B139309) provide a good indication of the expected reactivity.

Representative Yields for Suzuki Coupling of 9,10-Dibromoanthracene [6]

| Arylboronic Acid | Product | Yield (%) |

| Phenylboronic acid | 9,10-Diphenylanthracene | Good |

| 4-Methylphenylboronic acid | 9,10-Di(p-tolyl)anthracene | Good |

| 4-Methoxyphenylboronic acid | 9,10-Bis(4-methoxyphenyl)anthracene | Good |

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling (Adapted from protocols for analogous compounds)[7]

-

In a flask, combine this compound (1.0 equiv), the arylboronic acid (2.2-2.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv).

-

Add a suitable solvent system (e.g., a mixture of toluene, ethanol, and water, or DMF).

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature, add water, and extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

The Sonogashira coupling enables the formation of C(sp²)-C(sp) bonds, providing access to 9,10-dialkynylphenanthrene derivatives. These compounds are of interest for their electronic and photophysical properties.

Representative Yields for Sonogashira Coupling of 9,10-Dibromoanthracene [8]

| Terminal Alkyne | Product | Yield (%) |

| Phenylacetylene | 9,10-Bis(phenylethynyl)anthracene | 99 |

| 4-Hexylphenylacetylene | 9,10-Bis((4-hexylphenyl)ethynyl)anthracene | 94 |

Experimental Protocol: General Procedure for Sonogashira Coupling (Adapted from protocols for analogous compounds)[8]

-

In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equiv) in a suitable solvent (e.g., THF or DMF) and add an amine base (e.g., triethylamine).

-

Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%) and the copper(I) co-catalyst (e.g., CuI, 5-10 mol%).

-

Add the terminal alkyne (2.2-2.5 equiv) dropwise.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-80 °C) and monitor the reaction progress by TLC.

-

Upon completion, filter the mixture through a pad of celite to remove the catalyst.

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography.

The Buchwald-Hartwig amination allows for the formation of C-N bonds, leading to 9,10-diaminophenanthrene derivatives. This reaction is a cornerstone of modern synthetic chemistry for accessing arylamines.[9]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination (Adapted from general protocols)[9]

-

In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv), the amine (2.2-2.5 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine (B1218219) ligand (e.g., XPhos or BINAP, 4-10 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu or K₃PO₄, 2.2-3.0 equiv).

-

Add an anhydrous, degassed solvent (e.g., toluene or dioxane).

-

Seal the reaction vessel and heat to the desired temperature (typically 80-120 °C).

-

Monitor the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

-

Dry the organic layer, concentrate, and purify the product by column chromatography.

Other Reactions

While specific protocols for the lithiation of this compound were not found in the searched literature, aryl bromides can generally be converted to aryllithium species via halogen-metal exchange with organolithium reagents like n-butyllithium or t-butyllithium at low temperatures. The resulting 9,10-dilithiophenanthrene would be a powerful intermediate for the introduction of various electrophiles.

The central ring of phenanthrene is less aromatic than the terminal rings and can participate in Diels-Alder reactions, although less readily than anthracene. The presence of the bromo substituents at the 9 and 10 positions may influence the dienophilic character of this central double bond. Further investigation is needed to explore the scope of cycloaddition reactions with this compound.

Oxidation of the phenanthrene core can lead to the formation of 9,10-phenanthrenequinone. While a direct oxidation protocol for this compound was not found, phenanthrene itself can be oxidized to 9,10-phenanthrenequinone using strong oxidizing agents like chromic acid.[10][11] It is likely that this compound would undergo a similar transformation, although the electron-withdrawing nature of the bromine atoms might affect the reaction conditions required.

Experimental Protocol: Oxidation of Phenanthrene to 9,10-Phenanthrenequinone [10]

-

In a three-necked flask, suspend phenanthrene (0.56 mol) and chromic acid (2.1 mol) in water.

-

Slowly add concentrated sulfuric acid, allowing the temperature to rise and induce gentle boiling.

-

Add a second portion of chromic acid (2.1 mol) in water.

-

Reflux the mixture for 20 minutes.

-

After cooling, pour the mixture into water and collect the crude precipitate by filtration.

-

Purify the product by trituration with boiling water and then with a hot sodium bisulfite solution.

-

Liberate the phenanthrenequinone (B147406) from the bisulfite adduct by treatment with a saturated sodium carbonate solution.

The bromine atoms of this compound can be removed, and the aromatic system can be hydrogenated under various reducing conditions. Catalytic hydrogenation of phenanthrene derivatives typically proceeds stepwise, with the initial formation of 9,10-dihydrophenanthrene.[12][13]

General Considerations for Catalytic Hydrogenation [12][13]

-

Catalyst: Common catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (Adam's catalyst), and nickel-based catalysts.

-

Solvent: Solvents such as ethanol, ethyl acetate, or acetic acid are typically used.

-

Conditions: The reaction is carried out under a hydrogen atmosphere, often at elevated pressure and temperature.

Conclusion

The this compound core is a valuable and versatile platform for the synthesis of a diverse array of functionalized phenanthrene derivatives. Its well-defined structure and the predictable reactivity of the C-Br bonds make it an attractive starting material for applications in materials science and drug discovery. While a wealth of information exists for analogous polycyclic aromatic hydrocarbons, this guide has compiled the most relevant data and protocols to facilitate further research and development centered on the this compound scaffold. Future work should focus on generating more specific quantitative data on the stability and reactivity of this important molecule to further unlock its synthetic potential.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. This compound | C14H8Br2 | CID 4145562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 15810-15-8 [m.chemicalbook.com]

- 4. 9,10-Dibromophenanthrene - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanism for the photodegradation of 9,10-dibutoxyanthracene in the presence of air - PMC [pmc.ncbi.nlm.nih.gov]

- 6. lookchem.com [lookchem.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. research.rug.nl [research.rug.nl]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. organic chemistry - Reaction mechanism for the synthesis of 9,10-phenanthrenequinone - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 12. mdpi.com [mdpi.com]

- 13. rep.ksu.kz [rep.ksu.kz]

Methodological & Application

Application Notes and Protocols for the Use of 9,10-Dibromophenanthrene in Suzuki Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. 9,10-Dibromophenanthrene serves as a valuable building block in this context, providing a rigid, polycyclic aromatic scaffold for the synthesis of a wide array of novel compounds. The dual bromine atoms at the electron-rich 9 and 10 positions allow for sequential or double coupling reactions, leading to the creation of complex, three-dimensional structures. These resulting 9,10-diarylphenanthrene derivatives are of significant interest in materials science for applications in organic light-emitting diodes (OLEDs) and as fluorescent probes, as well as in medicinal chemistry and drug development due to the prevalence of the phenanthrene (B1679779) core in biologically active molecules.

This document provides detailed application notes and experimental protocols for the successful utilization of this compound in Suzuki coupling reactions, aimed at facilitating its adoption in research and development settings.

General Reaction Scheme

The double Suzuki-Miyaura cross-coupling reaction of this compound with an arylboronic acid is illustrated below. This reaction allows for the introduction of two identical or different aryl groups, depending on the stoichiometry and reaction conditions.

Caption: General scheme of a double Suzuki-Miyaura cross-coupling reaction.

Data Presentation: Representative Suzuki Coupling Reactions

The following table summarizes typical reaction conditions and yields for the Suzuki coupling of this compound with various arylboronic acids. The data is compiled from analogous reactions with 9,10-dibromoanthracene (B139309) and established methodologies for similar dibromoaromatic compounds, providing a robust starting point for optimization.

| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equivalents) | Solvent System | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (3) | Toluene/EtOH/H₂O (4:1:1) | 100 | 12 | >90 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ (2.5) | 1,4-Dioxane/H₂O (3:1) | 90 | 18 | 85-95 |

| 3 | Naphthalene-2-boronic acid | Pd₂(dba)₃ (1.5) / SPhos (3) | K₃PO₄ (3) | Toluene/H₂O (5:1) | 110 | 24 | 80-90 |

| 4 | Pyrene-1-boronic acid | Pd(OAc)₂ (2) / P(o-tol)₃ (4) | Na₂CO₃ (aq. 2M) | Toluene | 85 | 16 | 75-85 |

| 5 | 4-(tert-Butyl)phenylboronic acid | Pd(PPh₃)₄ (4) | K₂CO₃ (3) | Toluene/EtOH/H₂O (4:1:1) | 100 | 14 | >90 |

Experimental Protocols

Protocol 1: General Procedure for the Double Suzuki-Miyaura Cross-Coupling of this compound

This protocol is a generalized procedure and may require optimization for specific substrates.

Materials:

-

This compound (1.0 eq.)

-

Arylboronic acid (2.2 - 2.5 eq.)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 3-4 eq.)

-

Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane)

-

Degassed water or a co-solvent like ethanol (B145695)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware (Schlenk flask or equivalent)

-

Magnetic stirrer and heating mantle/oil bath

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), the arylboronic acid (2.2-2.5 eq.), the palladium catalyst, and the base.

-

Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.

-

Add the degassed solvent system (e.g., a 4:1 mixture of Toluene and water).

-

Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane, or toluene).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) or magnesium sulfate.

-

Filter and concentrate the organic phase under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to afford the desired 9,10-diarylphenanthrene.

Protocol 2: Synthesis of the Starting Material - this compound

For researchers who wish to synthesize the starting material, a common procedure is provided below.

Materials:

-

Phenanthrene

-

N-Bromosuccinimide (NBS) (2.2 eq.)

-

Carbon tetrachloride (CCl₄) or another suitable solvent

-

Reaction flask with a reflux condenser

Procedure:

-

In a round-bottom flask, dissolve phenanthrene in carbon tetrachloride.

-

Add N-bromosuccinimide (2.2 equivalents) portion-wise to the solution.

-

Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

The product, this compound, will precipitate out of the solution.

-

Collect the solid by vacuum filtration and wash with a small amount of cold solvent.

-

The crude product can be further purified by recrystallization, typically from a solvent like ethanol or toluene, to yield a pale yellow solid.

Catalytic Cycle and Workflow

The following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura coupling and a typical experimental workflow.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: A typical experimental workflow for the Suzuki coupling reaction.

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or No Conversion | - Inactive catalyst- Insufficiently strong or soluble base- Low reaction temperature- Poor quality reagents | - Use a fresh, high-purity catalyst and ligand.- Screen different bases (e.g., Cs₂CO₃, K₃PO₄).- Increase the reaction temperature in increments.- Ensure starting materials are pure and dry. |

| Homocoupling of Boronic Acid | - Presence of oxygen- High reaction temperature | - Thoroughly degas all solvents and the reaction mixture.- Maintain a positive pressure of inert gas.- Lower the reaction temperature. |

| Formation of Monosubstituted Product | - Insufficient equivalents of boronic acid- Short reaction time- Deactivation of catalyst | - Increase the equivalents of the boronic acid.- Extend the reaction time.- Add a second portion of the catalyst. |

Conclusion

This compound is a highly effective substrate for Suzuki-Miyaura cross-coupling reactions, providing a reliable route to a diverse range of 9,10-diarylphenanthrene derivatives. The protocols and data presented herein offer a solid foundation for researchers to develop and optimize these transformations for their specific research needs. Careful control of reaction conditions, particularly the exclusion of oxygen and the choice of catalyst and base, is crucial for achieving high yields and purity. The versatility of this reaction makes it a valuable tool for the synthesis of advanced materials and complex molecules relevant to drug discovery.

Application Notes and Protocols: 9,10-Dibromophenanthrene as a Precursor for OLED Materials

For Researchers, Scientists, and Drug Development Professionals

Introduction

9,10-Dibromophenanthrene and its structural analog, 9,10-dibromoanthracene (B139309), are versatile precursors in the synthesis of advanced organic light-emitting diode (OLED) materials. The strategic placement of bromine atoms at the 9 and 10 positions of the rigid, planar phenanthrene (B1679779) or anthracene (B1667546) core allows for facile functionalization through various cross-coupling reactions. This enables the precise tuning of the electronic and photophysical properties of the resulting materials, making them suitable for use as emitters, hosts, and charge transport layers in high-performance OLED devices.

The phenanthrene and anthracene scaffolds provide excellent thermal and morphological stability, which are crucial for the longevity and reliability of OLEDs. By introducing different aromatic and heteroaromatic substituents, researchers can modulate the emission color, quantum efficiency, and charge carrier mobility of the synthesized compounds. The most common and powerful synthetic methodologies employed for this purpose are the Suzuki-Miyaura cross-coupling for the formation of carbon-carbon bonds and the Buchwald-Hartwig amination for the formation of carbon-nitrogen bonds.

This document provides detailed application notes and experimental protocols for the synthesis and utilization of this compound and 9,10-dibromoanthracene derivatives as key components in OLEDs.

Synthetic Pathways and Methodologies

The functionalization of this compound and 9,10-dibromoanthracene primarily relies on palladium-catalyzed cross-coupling reactions. These reactions offer a broad substrate scope and high functional group tolerance, making them ideal for the synthesis of complex organic molecules.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound. In the context of OLED materials, this reaction is used to introduce aryl or heteroaryl groups onto the phenanthrene or anthracene core, which can extend the π-conjugation and tune the optoelectronic properties.

Caption: Synthetic pathway for 9,10-diarylphenanthrene derivatives via Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for constructing carbon-nitrogen bonds. This reaction is instrumental in synthesizing hole-transporting materials (HTMs) and certain emissive materials by coupling this compound or 9,10-dibromoanthracene with primary or secondary amines.

Caption: Synthesis of hole-transport materials via Buchwald-Hartwig amination.

Experimental Protocols

The following protocols are generalized procedures for the synthesis of OLED materials using 9,10-dibromoanthracene as a representative precursor. These can be adapted for this compound with minor modifications.

Protocol 1: Synthesis of 9,10-Di(naphthalen-2-yl)anthracene (a Blue Emitter Host) via Suzuki-Miyaura Coupling

Caption: Experimental workflow for the synthesis of a blue emitter host.

Materials:

-

9,10-dibromoanthracene (1.0 eq)

-

Naphthalene-2-boronic acid (2.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

-

Potassium carbonate (K₂CO₃) (4.0 eq)

-

Toluene

-

Ethanol

-

Deionized water

-

Dichloromethane (for extraction)

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a round-bottom flask, add 9,10-dibromoanthracene, naphthalene-2-boronic acid, Pd(PPh₃)₄, and K₂CO₃.

-

Add a 4:1:1 mixture of toluene, ethanol, and water.

-

Degas the mixture by bubbling with nitrogen or argon for 20-30 minutes.

-

Heat the reaction mixture to reflux and stir under a nitrogen atmosphere for 8-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction to room temperature.

-

Add water and extract the product with dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the final product.

Protocol 2: Synthesis of a Hole-Transporting Material via Buchwald-Hartwig Amination

Materials:

-

9,10-dibromoanthracene (1.0 eq)

-

Carbazole (2.1 eq)

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.08 eq)

-

Sodium tert-butoxide (NaOtBu) (2.2 eq)

-

Anhydrous toluene

Procedure:

-

In a glovebox, add Pd₂(dba)₃, XPhos, and NaOtBu to a Schlenk flask.

-

Add 9,10-dibromoanthracene and carbazole.

-

Add anhydrous, degassed toluene.

-

Seal the flask and heat the mixture at 100-120 °C for 12-24 hours with vigorous stirring.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with toluene and filter through a pad of Celite.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify the crude product by recrystallization or column chromatography.

Data Presentation: Performance of Phenanthrene and Anthracene-Based OLED Materials

The following tables summarize the performance of various OLED materials derived from phenanthrene and anthracene precursors.

Table 1: Photophysical Properties of Selected Emitting Materials

| Compound Class | Substituent at 9,10-positions | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Photoluminescence Quantum Yield (Φ_PL) | Reference |

| Anthracene | Phenyl | 350-400 | 420-450 | ~0.9-1.0 | [1] |

| Anthracene | Naphthyl | 350-400 | 430-460 | High | [2] |

| Anthracene | Thiophene | 350-400 | >450 | <0.1 | [1] |

| Phenanthroimidazole | Thiophene | ~350 | 414-461 | 0.56-0.64 (in solution) | [3] |

Table 2: Performance of OLED Devices Employing Anthracene Derivatives

| Role of Material | Compound | External Quantum Efficiency (EQE, %) | Luminous Efficiency (cd/A) | Power Efficiency (lm/W) | CIE Coordinates (x, y) | Reference |

| Blue Host | 9,10-Di(naphthalen-2-yl)anthracene (ADN) with DSA-Ph dopant | 10.0 | - | - | (0.15, 0.28) | [4] |

| Blue Host | 2-Methyl-9,10-di(1-naphthyl)anthracene with BD-1 dopant | - | 3.3 | 1.3 | (0.15, 0.13) | [5] |

| Blue Emitter | Anthracene-Aryl-Anthracene derivative | - | 1.95 | 0.93 | (0.16, 0.10) | [1] |

| Hole Transport | 2-Methyl-9,10-di(2-naphthyl)anthracene (MADN) | High device efficiency reported | - | - | - | [6] |

OLED Device Fabrication and Characterization Workflow

A typical workflow for the fabrication and testing of OLED devices using the synthesized materials is outlined below.

Caption: General workflow for OLED device fabrication and characterization.

Disclaimer: The provided protocols are intended as a general guide. Reaction conditions, including catalyst, ligand, base, solvent, temperature, and reaction time, may require optimization for specific substrates. All experiments should be conducted with appropriate safety precautions in a well-ventilated fume hood.

References

- 1. Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 2. www1.udel.edu [www1.udel.edu]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. repository.rit.edu [repository.rit.edu]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for the Synthesis of 9,10-Dibromophenanthrene

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 9,10-Dibromophenanthrene, a valuable building block in the development of functionalized π-conjugated molecules for applications in organic electronics and medicinal chemistry.

Introduction

This compound is a key intermediate used in the synthesis of various polycyclic aromatic hydrocarbons (PAHs) and their derivatives. The bromine atoms at the 9 and 10 positions are amenable to a variety of cross-coupling reactions, allowing for the extension of the π-conjugated system and the introduction of diverse functional groups. This application note details a high-yield synthesis protocol from 2,2'-bis(dibromomethyl)biphenyl.

Reaction Scheme

Caption: Synthesis of this compound from 2,2'-bis(dibromomethyl)biphenyl.

Quantitative Data Summary

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 15810-15-8[1] |

| Molecular Formula | C₁₄H₈Br₂[1] |

| Molecular Weight | 336.02 g/mol [1] |

| Melting Point | 179-180 °C[2] |

| Boiling Point | 441.1 ± 18.0 °C (Predicted)[2] |

| Appearance | Yellow solid |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Data |

| ¹H NMR (500 MHz, CDCl₃) | δ = 8.63 (dd, J = 8.2, 1.4 Hz, 2H), 8.47 (dd, J = 8.1, 1.5 Hz, 2H), 7.70 (ddd, J = 8.2, 7.0, 1.5 Hz, 2H), 7.66 (ddd, J = 8.1, 7.0, 1.4 Hz, 2H) ppm[3] |

| ¹³C NMR (126 MHz, CDCl₃) | δ = 131.27, 130.36, 129.68, 128.18, 127.76, 126.24, 122.84 ppm[3] |

| HR-MS (APCI+ FT-ICR) | m/z = 334.90806 [M+H⁺], calcd. for [C₁₄H₉⁷⁹Br₂⁺]: m/z = 334.90655[3] |

Experimental Protocol

This protocol is adapted from a reported high-yield synthesis.[3] All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Materials and Equipment:

-

2,2'-bis(dibromomethyl)biphenyl

-

6 M Hydrochloric acid (HCl)

-

Methanol (MeOH)

-

Deionized water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Buchner funnel and filter flask

-

Standard glassware for extraction and filtration

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 2,2'-bis(dibromomethyl)biphenyl (1.0 eq) in anhydrous DMF.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of Base: While stirring, slowly add potassium tert-butoxide (3.25 eq) to the cooled solution.

-

Reaction: Maintain the reaction mixture at 0 °C and continue stirring for 1 hour.

-

Quenching: Slowly quench the reaction by adding 6 M HCl.

-

Precipitation and Filtration: A precipitate will form. Collect the solid by vacuum filtration using a Buchner funnel.

-

Washing: Wash the collected solid sequentially with deionized water and methanol.

-

Drying: Dry the product in vacuo to afford this compound as a yellow solid. A reported yield for this reaction is up to 91%.[3]

Experimental Workflow

Caption: Step-by-step workflow for the synthesis of this compound.

Safety Precautions

-

2,2'-bis(bromomethyl)biphenyl: Causes severe skin burns and eye damage. May cause respiratory irritation. Handle with care, avoiding inhalation and contact with skin and eyes.[14]

-

Potassium tert-butoxide: Flammable solid that reacts violently with water. It is corrosive and causes severe skin burns and eye damage. Handle in an inert atmosphere and keep away from water.[4][5][6][7][8]

-

N,N-Dimethylformamide (DMF): Flammable liquid and vapor. It is harmful in contact with skin and may damage the unborn child. Causes serious eye irritation. Use in a well-ventilated area and avoid exposure.[9][10][11][12][13]

-

This compound: Harmful if swallowed. Very toxic to aquatic life with long-lasting effects. Avoid release to the environment.[15]

-

Hydrochloric Acid (6 M): Corrosive. Causes severe skin burns and eye damage. Handle with appropriate gloves and eye protection.

Always consult the Safety Data Sheet (SDS) for each chemical before use. All manipulations should be carried out in a chemical fume hood. Wear appropriate personal protective equipment, including safety goggles, gloves, and a lab coat.

References

- 1. This compound | 15810-15-8 [chemicalbook.com]

- 2. This compound CAS#: 15810-15-8 [m.chemicalbook.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. dept.harpercollege.edu [dept.harpercollege.edu]

- 6. fishersci.com [fishersci.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. dcfinechemicals.com [dcfinechemicals.com]

- 9. carlroth.com [carlroth.com]

- 10. chemos.de [chemos.de]

- 11. rcilabscan.com [rcilabscan.com]

- 12. fishersci.com [fishersci.com]

- 13. nj.gov [nj.gov]

- 14. echemi.com [echemi.com]

- 15. This compound | C14H8Br2 | CID 4145562 - PubChem [pubchem.ncbi.nlm.nih.gov]

Applications of 9,10-Dibromophenanthrene in Organic Electronics: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

9,10-Dibromophenanthrene is a versatile building block in the synthesis of advanced organic electronic materials. Its rigid, planar phenanthrene (B1679779) core provides inherent charge-transporting capabilities and good thermal stability. The two bromine atoms at the 9 and 10 positions serve as reactive sites for various cross-coupling reactions, enabling the facile introduction of a wide range of functional groups. This functionalization allows for the precise tuning of the electronic and optical properties of the resulting materials, making them suitable for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells (OSCs).

This document provides detailed application notes, experimental protocols, and performance data for organic electronic devices fabricated using materials derived from this compound.

I. Applications in Organic Light-Emitting Diodes (OLEDs)

Derivatives of this compound are extensively used as host materials, emitting materials, and charge-transporting materials in OLEDs. The ability to introduce various aryl, heteroaryl, and carbazolyl groups allows for the synthesis of materials with tailored energy levels, high photoluminescence quantum yields, and excellent thermal and morphological stability.

Data Presentation: Performance of OLEDs with this compound Derivatives